molecular formula C11H14ClF3N2S B2444282 3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine CAS No. 338954-37-3

3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2444282
CAS No.: 338954-37-3
M. Wt: 298.75
InChI Key: PRYUKWAHORNIDD-UHFFFAOYSA-N
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Description

3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

Environmental Degradation and Toxicology

Research on polyfluoroalkyl chemicals, including their environmental degradation and toxicology, highlights the challenges and methodologies relevant to understanding the fate of complex chemicals like "3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine" in the environment. Studies have focused on microbial degradation pathways, environmental fate, and effects of precursors and degradation products of fluorinated compounds. This research underlines the importance of evaluating the biodegradability, environmental persistence, and potential toxicological impacts of such chemicals (Liu & Avendaño, 2013).

Analytical Chemistry and Environmental Monitoring

The development of analytical techniques for detecting and quantifying fluorinated and chlorinated compounds in environmental samples is critical for monitoring their distribution and understanding their impact. Research on isomers of tris(chloropropyl) phosphate (TCPP) in environmental samples illustrates the complexity of analyzing such compounds and the need for accurate, sensitive analytical methods. This work informs the analytical strategies that could be applied to similar compounds, emphasizing the importance of detailed chemical analysis in environmental science (Truong et al., 2017).

Pharmacokinetics and Drug Design

Fluorinated substituents, including the trifluoromethyl group, have significant implications in drug design due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceuticals. Research in this area provides insights into how specific substituents can influence drug behavior, offering a foundation for designing more effective and safer compounds. This knowledge is directly relevant to understanding the behavior of complex molecules in biological systems and could guide the development of new drugs or chemicals with improved properties (Thomas, 1969).

Chemical Synthesis and Applications

The synthesis and application of boron-containing chlorins and tetraazaporphyrins demonstrate the diversity of chemical reactions and products that can be achieved with chlorinated and fluorinated compounds. Such research highlights the potential for developing novel materials with unique properties, including applications in medicinal chemistry and material science. Understanding the synthesis pathways and applications of these compounds can inspire the development of new chemicals with tailored functionalities (Ratajski et al., 2006).

Mechanism of Action

The biological activities of TFMP derivatives, such as 3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Properties

IUPAC Name

3-chloro-N-(2-methyl-2-methylsulfanylpropyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2S/c1-10(2,18-3)6-17-9-8(12)4-7(5-16-9)11(13,14)15/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYUKWAHORNIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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